Pentaethylene glycol

Overview

Description

Mechanism of Action

Target of Action

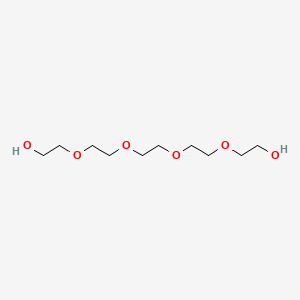

Pentaethylene glycol, also known as 3,6,9,12-Tetraoxatetradecane-1,14-diol , is a polyethylene glycol . It is primarily used as an intermediate in the synthesis of cyclic and noncyclic polyethers, complexing agents, and immobilized phase-transfer catalysts .

Mode of Action

This compound is known to interact with its targets via surface coordination and hydrogen bonding . This interaction allows it to form an ultra-thin layer on surfaces, which is useful in various applications.

Biochemical Pathways

For instance, they can transport glycolytic intermediates across the mitochondrial inner membrane, linking the cytosolic and mitochondrial branches of glycolysis .

Pharmacokinetics

It’s known that polyethylene glycols have negligible intestinal absorption with increasing molecular mass , which could influence the bioavailability of this compound.

Result of Action

Its ability to form ultra-thin layers via surface coordination and hydrogen bonding suggests that it could influence the properties of surfaces it interacts with.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its boiling point is 184 °C/2 mmHg , and its density is 1.126 g/mL at 25 °C , indicating that temperature and pressure could affect its physical state and therefore its action.

Biochemical Analysis

Biochemical Properties

Pentaethylene glycol is known to interact with various biomolecules. It has been used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .

Cellular Effects

Studies have shown that this compound can have cytotoxic effects on cells . For example, it has been used in the formation of chlorins, which have a photodynamic effect on HeLa, A549, and HT29 cells . This suggests that this compound can influence cell function and potentially impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that it can interact with biomolecules such as enzymes and proteins . For example, in the context of PROTACs, this compound serves as a linker that connects the E3 ubiquitin ligase ligand to the target protein ligand .

Temporal Effects in Laboratory Settings

It is known that this compound can enhance the thermophysical and heat transfer characteristics when used in nanofluids .

Metabolic Pathways

It is known that this compound can be used in the synthesis of PROTACs, which are involved in the ubiquitin-proteasome system .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pentaethylene glycol can be synthesized through the polymerization of ethylene oxide. The process involves the stepwise addition of ethylene oxide to ethylene glycol under controlled conditions, typically in the presence of a catalyst such as potassium hydroxide. The reaction is carried out at elevated temperatures and pressures to achieve the desired chain length .

Industrial Production Methods: In industrial settings, this compound is produced using similar polymerization techniques but on a larger scale. The process involves the continuous addition of ethylene oxide to a reactor containing ethylene glycol and a catalyst. The reaction conditions are carefully monitored to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions: Pentaethylene glycol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert it into simpler alcohols.

Substitution: It can participate in substitution reactions where hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like acid chlorides and anhydrides are employed for substitution reactions.

Major Products:

Oxidation: Aldehydes and carboxylic acids.

Reduction: Simpler alcohols.

Substitution: Various substituted ethers and esters.

Scientific Research Applications

Pentaethylene glycol has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complexing agents and polyethers.

Biology: It is utilized in the preparation of functional fluids and viscosity adjustors.

Medicine: this compound is employed in the formulation of various pharmaceutical products due to its solubility and biocompatibility.

Comparison with Similar Compounds

Polyethylene glycol: A polymer of ethylene oxide with varying chain lengths.

Triethylene glycol: A shorter chain polyether with similar properties.

Tetraethylene glycol: Another polyether with one less ethylene oxide unit than pentaethylene glycol

Comparison: this compound is unique due to its specific chain length, which provides a balance between solubility and reactivity. Compared to polyethylene glycol, it has a more defined structure and specific applications. Triethylene glycol and tetraethylene glycol have shorter chains, making them less viscous and slightly less reactive .

Properties

IUPAC Name |

2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O6/c11-1-3-13-5-7-15-9-10-16-8-6-14-4-2-12/h11-12H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLFNLZLINWHATN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4027579 | |

| Record name | Pentaethylene glycol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Liquid; [OECD SIDS - Pentaethylene Glycol] Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | 3,6,9,12-Tetraoxatetradecane-1,14-diol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentaethylene glycol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11529 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4792-15-8, 113894-92-1 | |

| Record name | Pentaethylene glycol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4792-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6,9,12-Tetraoxatetradecane-1,14-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004792158 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amylopectin, phosphate, 2-hydroxypropyl ether | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,6,9,12-Tetraoxatetradecane-1,14-diol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentaethylene glycol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6,9,12-tetraoxatetradecane-1,14-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.038 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

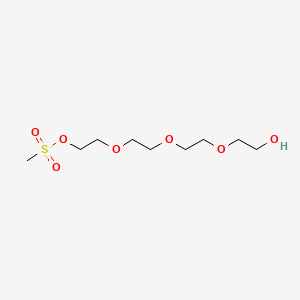

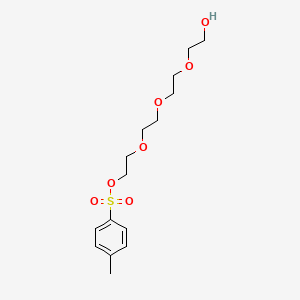

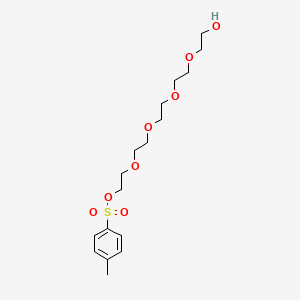

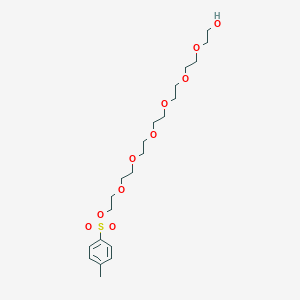

Feasible Synthetic Routes

A: Studies have shown that incorporating pentaethylene glycol-thermally treated graphene nanofluids into flat-plate solar collectors can enhance their energy efficiency. This improvement stems from the enhanced thermophysical properties of the nanofluids, including increased thermal conductivity, which promotes more efficient heat transfer within the collector. [, , ]

A: this compound binds to the human Tim44 C-terminal domain at two potential membrane-binding sites: a large hydrophobic cavity and a conserved loop near Pro308. This binding may induce conformational changes in the Tim44 protein, potentially affecting its function in mitochondrial protein import. []

A: Molecular dynamics simulations reveal that this compound monododecyl ether (C12E5) disrupts the aggregation of PBS-PF2T in water. This disruption leads to the formation of cylindrical phases at various temperatures, showcasing the potential of this compound derivatives in controlling the self-assembly of polyelectrolytes. []

ANone: The molecular formula of this compound is C10H22O6, and its molecular weight is 238.30 g/mol.

A: Studies on styrene-based ionomers containing this compound reveal that it acts as a polar plasticizer. This plasticizing effect reduces the glass transition temperature of the ionic clusters within the ionomer, thereby influencing its mechanical properties. []

A: Yes, research suggests that this compound, particularly when immobilized on a polymer support (PSpentaEG), can function as an efficient catalyst for nucleophilic fluorination reactions. PSpentaEG enhances the nucleophilicity of alkali metal fluorides, facilitating the fluorination process, and allows for simplified purification and potential catalyst recycling. [, ]

A: Yes, molecular dynamics simulations have been extensively employed to investigate the behavior of this compound in various systems. For example, simulations have provided insights into the adsorption behavior of this compound monododecyl ether at the air/water interface [] and its interaction with the human Tim44 protein. [] These simulations help researchers understand the molecular-level interactions and dynamics of this compound in different environments.

A: While this compound itself is generally considered stable, its derivatives, especially ethoxylated alcohols like C12E5, are susceptible to oxidation. Autoxidation of C12E5 can lead to the formation of hydroperoxides, some of which have been identified as potential allergens. Therefore, controlling storage, transportation, and handling conditions is crucial to minimizing the formation of these oxidation products. []

A: A range of analytical techniques have been employed to study this compound and its derivatives. These include: - Nuclear Magnetic Resonance (NMR): Used to elucidate the structure of this compound hydroperoxides formed during autoxidation. [] - High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): Employed to analyze and identify various oxidation products in autoxidized this compound ether mixtures. [] - Neutron Reflectometry: Used to study the adsorption behavior and layer structure of this compound ethers at various interfaces, such as air/water [, , ] and polymer/water interfaces. [] - Dynamic Light Scattering (DLS): Used to determine the size and shape of micelles formed by this compound ethers in solution. [, , ] - Surface Tension Measurements: Used to investigate the surface activity of this compound ethers and their interactions with other molecules at interfaces. [, , ] - Calorimetry: Employed to determine thermodynamic parameters such as enthalpy changes associated with micelle formation and adsorption processes involving this compound ethers. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] (2S)-2-[[2-[2-[2-[[(2S)-1-[[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl]oxy]-1-oxopropan-2-yl]amino]-2-oxoethoxy]ethoxy]acetyl]amino]propanoate](/img/structure/B1679208.png)